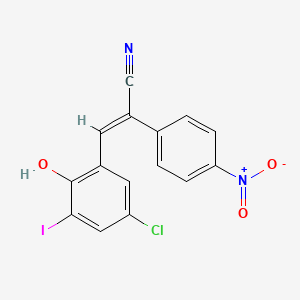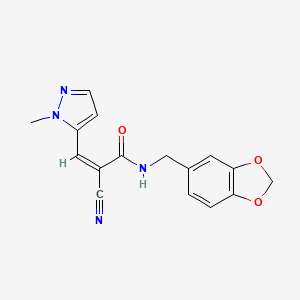![molecular formula C27H21N3O3S B4570189 3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B4570189.png)
3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide
Descripción general
Descripción
3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene-2-carboxamide is synthesized separately and then coupled with the benzoxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiocarbamoyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, bromine, sulfuric acid, and other electrophiles.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors, altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids, affecting transcription and translation processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-N-(2-methylphenyl)-2-naphthamide
- 3-methoxy-N-[(2-methylphenyl)carbamothioyl]naphthalene-2-carboxamide
Uniqueness
3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Propiedades
IUPAC Name |
3-methoxy-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-16-7-3-6-10-20(16)26-29-22-15-19(11-12-23(22)33-26)28-27(34)30-25(31)21-13-17-8-4-5-9-18(17)14-24(21)32-2/h3-15H,1-2H3,(H2,28,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNNLQPVUAZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5C=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B4570112.png)


METHANONE](/img/structure/B4570136.png)
![4-tert-butyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4570140.png)
![N,4-dimethyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4570143.png)
![2-({3-[(4-methylbenzyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4570144.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4570154.png)
![N-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4570167.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4570171.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B4570181.png)
![N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4570191.png)
![ETHYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4570207.png)
![N-(3-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4570208.png)
